molecular formula C13H13BrN2O4 B7438070 2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid

2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid

Cat. No. B7438070
M. Wt: 341.16 g/mol
InChI Key: WKBHRDLSQNJWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid, commonly known as BBOP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BBOP is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

BBOP exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting the activity of COX-2 enzyme, BBOP reduces the production of prostaglandins and hence exerts its anti-inflammatory and analgesic effects. BBOP also induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
BBOP has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the activity of COX-2 enzyme. BBOP has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. BBOP has been found to have anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

BBOP has several advantages for lab experiments. It is easy to synthesize and can be produced in high yields and purity. BBOP has been characterized using various analytical techniques, which makes it easy to identify and quantify. However, BBOP has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. BBOP also has limited stability in solution, which can affect its pharmacological activity.

Future Directions

BBOP has shown promising results in scientific research applications, and there are several future directions for its development. One potential direction is to modify the structure of BBOP to improve its pharmacological properties, such as solubility and stability. Another direction is to study the pharmacokinetics and pharmacodynamics of BBOP in vivo to determine its efficacy and safety. BBOP can also be studied in combination with other drugs to determine its synergistic effects. Finally, BBOP can be studied for its potential therapeutic properties in other diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, BBOP is a piperazine derivative that has shown potential therapeutic properties in various scientific research applications. It has been synthesized using various methods and characterized using various analytical techniques. BBOP exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme, inducing apoptosis in cancer cells, and exhibiting anti-microbial activity. BBOP has several advantages for lab experiments, but it also has some limitations. There are several future directions for the development of BBOP, including structural modification, pharmacokinetic and pharmacodynamic studies, combination therapy, and therapeutic applications in other diseases.

Synthesis Methods

BBOP can be synthesized using various methods, including the reaction of 3-bromobenzoyl chloride with piperazine in the presence of a base or by the reaction of 3-bromobenzoyl chloride with 1-(2-oxoacetyl)piperazine. The synthesis of BBOP has been optimized to produce high yields and purity. The compound has been characterized using various analytical techniques such as NMR, IR, and mass spectroscopy.

Scientific Research Applications

BBOP has shown potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. BBOP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory molecules such as prostaglandins. BBOP has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.

properties

IUPAC Name

2-[4-(3-bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4/c14-10-3-1-2-9(8-10)11(17)15-4-6-16(7-5-15)12(18)13(19)20/h1-3,8H,4-7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBHRDLSQNJWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Br)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid

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